Amyloid beta-protein (17-42)

描述

Amyloid beta-protein (17-42) is a peptide fragment derived from the amyloid precursor protein. It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. This peptide is known for its role in the aggregation process that leads to the formation of amyloid fibrils, which are associated with neurodegenerative conditions.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of amyloid beta-protein (17-42) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

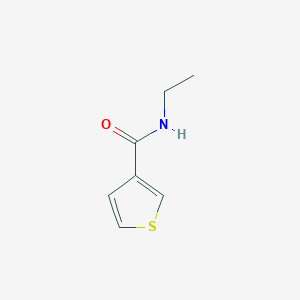

Coupling: Amino acids are coupled to the resin using activating reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of amyloid beta-protein (17-42) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

化学反应分析

Types of Reactions: Amyloid beta-protein (17-42) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.

Aggregation: The peptide can aggregate into oligomers and fibrils under physiological conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Aggregation: Physiological pH and temperature, often in the presence of metal ions like zinc or copper.

Major Products:

Oxidation: Formation of disulfide-linked dimers.

Reduction: Monomeric peptide.

Aggregation: Oligomers, protofibrils, and mature fibrils.

科学研究应用

Amyloid beta-protein (17-42) is extensively studied in various scientific fields:

Chemistry: Used to study peptide synthesis, aggregation kinetics, and interaction with metal ions.

Biology: Investigated for its role in cellular toxicity, membrane interactions, and protein-protein interactions.

Medicine: Central to Alzheimer’s disease research, used in developing diagnostic tools and therapeutic agents.

Industry: Employed in the development of assays for drug screening and biomarker discovery.

作用机制

Amyloid beta-protein (17-42) exerts its effects primarily through aggregation into oligomers and fibrils. These aggregates disrupt cellular homeostasis by:

Membrane Disruption: Interacting with cell membranes, leading to ion channel formation and calcium dysregulation.

Oxidative Stress: Inducing the production of reactive oxygen species (ROS).

Inflammation: Activating microglia and astrocytes, leading to chronic inflammation.

Synaptic Dysfunction: Impairing synaptic plasticity and neurotransmitter release.

相似化合物的比较

Amyloid beta-protein (1-40): Less prone to aggregation compared to amyloid beta-protein (17-42).

Amyloid beta-protein (1-42): Similar aggregation properties but includes additional residues that influence its behavior.

Amyloid beta-protein (17-42) stands out due to its specific sequence and aggregation characteristics, making it a critical target for Alzheimer’s disease research and therapeutic development.

属性

IUPAC Name |

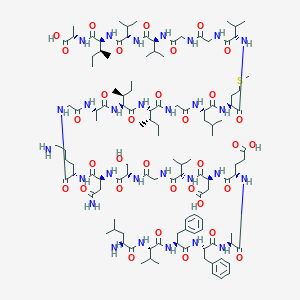

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDWFCPZVWUDC-FWKDGKLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H194N28O33S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165846 | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2577.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155178-13-5 | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155178135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。